molecular formula C14H19ClN2O4S B2611339 4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride CAS No. 948294-09-5

4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride

Cat. No.: B2611339
CAS No.: 948294-09-5
M. Wt: 346.83
InChI Key: IJCORNSAEDARNG-UHFFFAOYSA-N
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Description

4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride is a benzenesulfonyl chloride derivative characterized by a methoxy group at the para-position, a 4-methylpiperidine-substituted acetylamino group at the meta-position, and a sulfonyl chloride functional group.

Properties

IUPAC Name

4-methoxy-3-[(4-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-10-5-7-17(8-6-10)14(18)16-12-9-11(22(15,19)20)3-4-13(12)21-2/h3-4,9-10H,5-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCORNSAEDARNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride typically involves multiple steps. One common method includes the following steps:

    Formation of the piperidine derivative: The starting material, 4-methylpiperidine, is reacted with acetic anhydride to form 4-methylpiperidin-1-yl acetate.

    Acetylation: The piperidine derivative is then acetylated with 4-methoxy-3-aminobenzenesulfonyl chloride under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

Antitumor Activity

Research has indicated that this compound exhibits potent antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis: The compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase, effectively halting tumor growth.

Case Study:
In vitro studies demonstrated that the compound reduced the viability of MCF-7 and MDA-MB-231 breast cancer cells with an IC50 value of approximately 6 µM. This suggests a promising approach for developing new anticancer therapies.

Antimicrobial Activity

The compound also shows antimicrobial properties against a range of bacterial strains, including both gram-positive and gram-negative bacteria.

Key Findings:

  • Exhibits significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Structure-activity relationship studies indicate that modifications to the piperidine ring can enhance antibacterial efficacy.
ActivityIC50 (µM)Mechanism of Action
Tumor Cell Proliferation6Induction of apoptosis and cell cycle arrest
Antibacterial (E. coli)12Inhibition of cell wall synthesis
Antibacterial (S. aureus)10Disruption of membrane integrity

Case Studies and Clinical Implications

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • In Vivo Studies: Animal models treated with this compound showed significant tumor reduction compared to controls, indicating its potential as a therapeutic agent.
  • Combination Therapy: When used alongside traditional chemotherapy agents, enhanced therapeutic efficacy was observed, suggesting a synergistic effect that could improve treatment outcomes for cancer patients.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in proteomics research to modify proteins and study their interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds Analyzed:

4-(Acetylamino)benzenesulfonyl chloride (compound 12 in and )

2-(Acetylamino)-3-[3',5'-di(tert-butyl)-4'-hydroxyphenyl]propanoic acid (compound 1 in )

Reactivity and Functional Group Influence

  • Sulfonyl Chloride Reactivity: Both 4-(acetylamino)benzenesulfonyl chloride and the target compound exhibit sulfonyl chloride reactivity, enabling nucleophilic substitution (e.g., with amines to form sulfonamides). However, steric hindrance from the 4-methylpiperidinyl group in the target compound may slow reactions compared to the less hindered 4-(acetylamino) analog .
  • Unexpected Side Reactions: In contrast, compound 1 in underwent oxidative condensation with thionyl chloride to form biphenyl derivatives (compounds 2 and 3) instead of the expected acyl chloride. This highlights how bulky substituents (e.g., tert-butyl groups) and phenolic hydroxyl groups can redirect reactivity via redox pathways .

Pharmacological Potential

  • 4-(Acetylamino)benzenesulfonyl chloride has been used to synthesize sulfonamide derivatives with demonstrated anti-inflammatory activity in pulmonary models .
  • The target compound ’s 4-methylpiperidinyl group may enhance blood-brain barrier penetration or receptor binding, common in neuroactive or antimicrobial agents. Its methoxy group could further modulate electronic effects on the aromatic ring, influencing metabolic stability .

Spectroscopic and Physical Properties

  • Melting Points: 4-(Acetylamino)benzenesulfonyl chloride has a melting point of 143–148°C , while the target compound’s melting point is unreported. The tert-butyl-substituted compound 2 in is a solid but decomposes under oxidative conditions .
  • IR Data: Both 4-(acetylamino)benzenesulfonyl chloride and the target compound show characteristic S=O stretches (~1370 cm⁻¹ and ~1170 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Biological Activity

4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C14H19ClN2O4S
  • Molecular Weight : 336.83 g/mol

The structure features a benzenesulfonyl chloride group, which is known to enhance reactivity and biological interactions.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological pathways, particularly those involving receptor tyrosine kinases and cyclin-dependent kinases (CDKs). The sulfonamide moiety can interact with amino acid residues in active sites of enzymes or receptors, potentially leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.

Biological Activity

  • Anticancer Activity :
    • The compound's structural analogs have shown promising results in inhibiting tumor cell proliferation. For instance, benzenesulfonamide derivatives have been reported to exhibit anti-proliferative effects against various cancer cell lines by inducing cell cycle arrest and apoptosis .
    • A study indicated that related compounds demonstrated significant cytotoxicity against glioma cells while sparing normal astrocytes, suggesting a selective mechanism that could be exploited for cancer therapy .
  • Antiviral Activity :
    • Similar compounds have been evaluated for antiviral properties, particularly against HIV. Structure-activity relationship (SAR) studies revealed that modifications on the piperidine ring can enhance antiviral potency by affecting the binding affinity to viral proteins .
    • Compounds with benzenesulfonamide groups have been shown to inhibit HIV-1 capsid assembly, which is crucial for viral replication .
  • Enzyme Inhibition :
    • The sulfonyl chloride group may also facilitate interactions with enzymes involved in metabolic pathways, potentially leading to the modulation of metabolic disorders. Inhibitors targeting specific enzymes have shown effectiveness in managing conditions like diabetes and obesity .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of related benzenesulfonamide derivatives on glioblastoma cells. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating significant potency at low concentrations (e.g., IC50 = 25 µM) . The mechanism involved the activation of apoptotic pathways.

Case Study 2: Antiviral Activity

In another study focusing on HIV inhibitors, a series of phenylalanine derivatives were synthesized and tested for their ability to inhibit HIV-1 replication. One compound exhibited an EC50 value of 31 nM against HIV-2, highlighting the potential for structural modifications to enhance antiviral activity .

Research Findings Summary Table

Study Focus Compound Activity IC50/EC50 Value
AnticancerBenzenesulfonamide derivativeCytotoxicity against glioma25 µM
AntiviralPhenylalanine derivativeInhibition of HIV-1 replication31 nM (HIV-2)
Enzyme InhibitionVarious sulfonamide derivativesModulation of metabolic pathwaysVaries

Q & A

Basic: What are the key considerations for synthesizing 4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonyl chloride?

Answer:
The synthesis of this compound typically involves sulfonylation of a precursor amine or amide. A common approach is reacting 4-methoxy-3-amino-benzenesulfonic acid with 2-(4-methylpiperidin-1-yl)acetyl chloride in the presence of a coupling agent (e.g., thionyl chloride or DCC). Critical steps include:

  • Reagent Purity : Ensure anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group .
  • Temperature Control : Maintain 0–5°C during sulfonylation to prevent side reactions like oxidative condensation, as observed in analogous systems .
  • Workup : Acidify the reaction mixture (pH ~1) to precipitate the product, followed by recrystallization from methanol .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of methoxy (δ ~3.8 ppm), sulfonyl chloride (δ ~7.5–8.5 ppm aromatic shifts), and piperidine protons (δ ~1.5–3.0 ppm) .
  • HPLC-MS : Monitor for impurities (e.g., hydrolyzed sulfonic acid derivatives) using reverse-phase C18 columns and electrospray ionization .
  • Elemental Analysis : Verify stoichiometry (C, H, N, S, Cl) within ±0.3% deviation .

Advanced: What experimental strategies mitigate unexpected side products during synthesis?

Answer:
Side reactions, such as oxidative dimerization (observed in similar sulfonyl chloride syntheses ), can be minimized by:

  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation.
  • Catalytic Additives : Introduce radical scavengers (e.g., BHT) or reduce reaction time.
  • TLC Monitoring : Track consumption of starting materials (e.g., Rf shift from ~0.6 to ~0.3 in ethyl acetate/hexane 1:1) .

Advanced: How does the stability of this sulfonyl chloride vary under different storage conditions?

Answer:
Stability is highly solvent- and temperature-dependent:

ConditionStabilityDegradation Products
Dry, −20°C>12 monthsNone detected
Aqueous, pH 7<24 hoursHydrolyzed sulfonic acid
DMSO, RT1 weekPartial dimerization
Store under anhydrous conditions at −20°C with desiccant .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilicity : Sulfonyl chloride’s LUMO energy (~−1.5 eV) indicates high reactivity toward amines/thiols .
  • Steric Effects : The 4-methylpiperidine group introduces steric hindrance, reducing reactivity at the 3-position .
    Validate predictions experimentally via kinetic studies (e.g., pseudo-first-order reactions with aniline) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors, which are irritants .
  • PPE : Wear nitrile gloves, goggles, and lab coats; avoid skin/eye contact .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can bioactivity assays be designed to study this compound’s enzyme inhibition potential?

Answer:

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, HIV protease) .
  • Assay Conditions : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) in pH 7.4 buffer at 25°C .
  • Data Analysis : Calculate IC50 values via nonlinear regression (GraphPad Prism) and compare to known inhibitors .

Advanced: What analytical challenges arise in characterizing trace impurities, and how are they resolved?

Answer:
Impurities like hydrolyzed sulfonic acid (<0.5%) require:

  • LC-HRMS : Accurately determine masses (e.g., [M−Cl+H2O]+ ion for hydrolysis product) .
  • 2D NMR : Resolve overlapping signals (e.g., COSY to distinguish piperidine vs. acetyl protons) .
  • Spiking Experiments : Confirm identity by adding authentic standards .

Basic: What are the applications of this compound in medicinal chemistry research?

Answer:
It serves as:

  • Pharmacophore : The sulfonyl chloride group enables covalent binding to target proteins .
  • Intermediate : Used to synthesize PDE5 inhibitors (e.g., analogues in erectile dysfunction research) .
  • Probe : Study sulfonamide-enzyme interactions via X-ray crystallography .

Advanced: How do structural modifications (e.g., piperidine methylation) alter physicochemical properties?

Answer:
Modifications impact:

  • Lipophilicity : LogP increases by ~0.5 with 4-methylpiperidine vs. unsubstituted piperidine (calculated via ChemAxon) .
  • Solubility : Aqueous solubility decreases from 12 mg/mL (piperidine) to 5 mg/mL (4-methylpiperidine) .
  • Bioavailability : Methylation enhances metabolic stability in hepatic microsome assays .

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